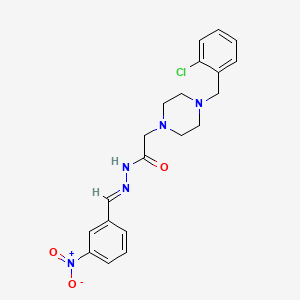
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and a nitrobenzylidene moiety. Compounds with such structures are often studied for their potential pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step may involve the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.
Acetohydrazide Formation: The next step could involve the reaction of the piperazine derivative with acetohydrazide under acidic or basic conditions.
Condensation Reaction: Finally, the acetohydrazide derivative is reacted with 3-nitrobenzaldehyde to form the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the nitro group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation may be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring or nitro group.
Reduction: Reduced forms of the nitro group, such as amines.
Substitution: Substituted derivatives of the chlorobenzyl group.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology
Antimicrobial Studies: It may be studied for its antimicrobial properties against bacteria and fungi.
Antitumor Research: Potential antitumor activities could be explored in cell culture and animal models.
Medicine
Drug Development: The compound could be investigated as a lead compound for developing new drugs with specific therapeutic targets.
Industry
Chemical Intermediates: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide would depend on its specific biological activity. Generally, such compounds may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-nitrobenzylidene)acetohydrazide: Similar compounds may include other piperazine derivatives with different substituents on the benzyl or nitro groups.
Uniqueness
Structural Features: The combination of a piperazine ring, chlorobenzyl group, and nitrobenzylidene moiety may confer unique biological activities compared to other compounds.
Pharmacological Potential: Its specific structure may result in unique interactions with biological targets, leading to distinct pharmacological profiles.
Propiedades
Fórmula molecular |
C20H22ClN5O3 |
|---|---|
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22ClN5O3/c21-19-7-2-1-5-17(19)14-24-8-10-25(11-9-24)15-20(27)23-22-13-16-4-3-6-18(12-16)26(28)29/h1-7,12-13H,8-11,14-15H2,(H,23,27)/b22-13+ |
Clave InChI |
GLPYVDSVHLCNSM-LPYMAVHISA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12014266.png)
![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12014274.png)
![(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12014279.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12014285.png)
![[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014287.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide](/img/structure/B12014297.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014306.png)


![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014323.png)
